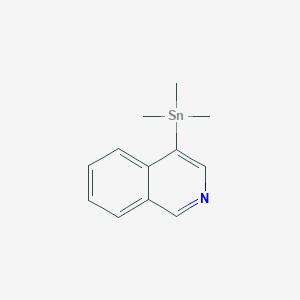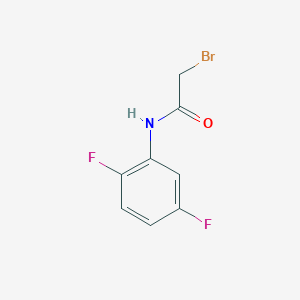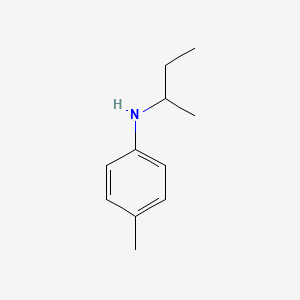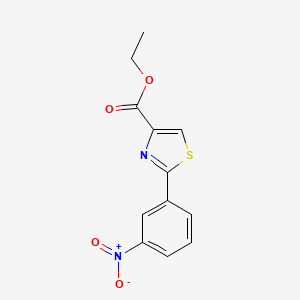
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown promising antimicrobial and anticancer activities in various studies.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. The thiazole ring can also bind to DNA and proteins, affecting their function and stability. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
属性
CAS 编号 |
121262-07-5 |
|---|---|
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC 名称 |
ethyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 |
InChI 键 |
LWGLXPDMTJTNNH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
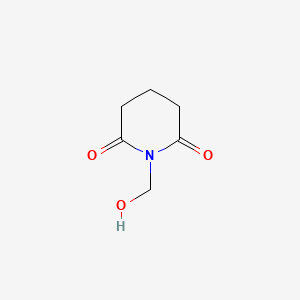
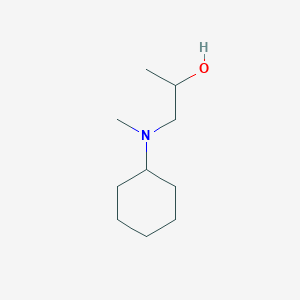
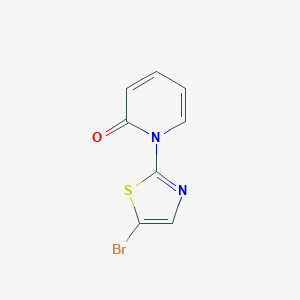
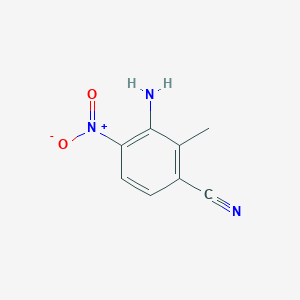
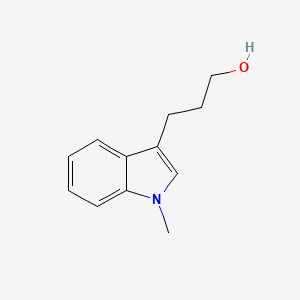
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
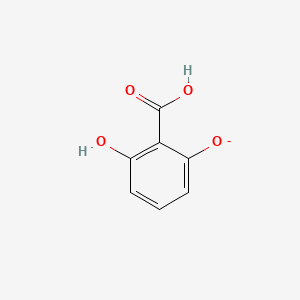
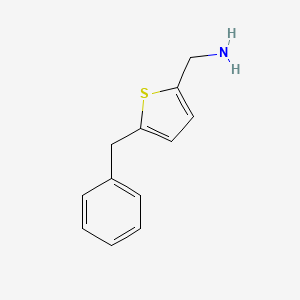
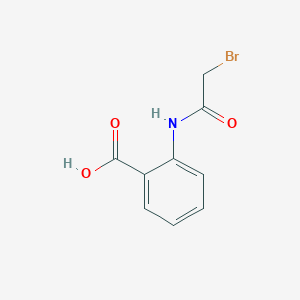
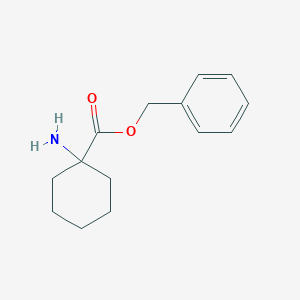
![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)
